molecular formula C15H28 B14657740 2-Pentadecyne CAS No. 52112-25-1

2-Pentadecyne

Cat. No.: B14657740
CAS No.: 52112-25-1
M. Wt: 208.38 g/mol
InChI Key: VWWAVTXUUYIIEE-UHFFFAOYSA-N
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Description

2-Pentadecyne is a solid organic compound belonging to the alkyne family, characterized by its molecular formula of C15H28 and a carbon-carbon triple bond at the second position . It is a high-purity chemical for laboratory research applications. Researchers utilize this compound as a valuable building block in organic synthesis and materials science. Its long hydrocarbon chain and terminal alkyne group make it a candidate for studying hydrophobic interactions and for use in surface science applications. As a model compound, it can be used in analytical chemistry to develop and calibrate methods in gas chromatography and mass spectrometry (GC-MS) . This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

52112-25-1

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

pentadec-2-yne

InChI

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7-15H2,1-2H3

InChI Key

VWWAVTXUUYIIEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Partial Hydrogenation

The most widely documented method involves partial hydrogenation of 1-pentadecyne using tetrakis(triphenylphosphine) palladium(0) under inert atmosphere. This two-stage process first converts the terminal alkyne to cis-alkene at 20°C in 1,4-dioxane, followed by formic acid-mediated isomerization at 80°C.

Reaction Conditions:

  • Stage 1: 0.25 hr, 20°C, N₂ atmosphere
  • Stage 2: 3 hr, 80°C, N₂ atmosphere
  • Yield: 95% (chromatographic purity)
  • Catalyst: Pd(PPh₃)₄ (0.1 eq relative to substrate)

This method's selectivity arises from the catalyst's ability to discriminate between alkyne and alkene hydrogenation states. The formic acid acts as both proton source and reducing agent, facilitating stereochemical control.

Solvent Optimization Studies

Comparative trials in 1,4-dioxane versus tetrahydrofuran showed 18% higher yields in the former, attributed to improved catalyst solubility. Polar aprotic solvents enhance palladium complex stability, while protic solvents induce premature catalyst decomposition.

Alkylation of Terminal Alkynes

Potassium tert-Butoxide Mediated Coupling

Patent WO1994012457A1 details alkylation using carbonyl compounds and alkynes under strong base catalysis. For 2-pentadecyne synthesis, this involves reacting pentadecanal with acetylene derivatives in dimethyl sulfoxide with potassium tert-butoxide.

Standard Protocol:

  • Molar Ratio: 1:1.05 (aldehyde:alkyne)
  • Catalyst Loading: 20 mol% KOtBu
  • Temperature: 25°C (ambient)
  • Yield: 62% (isolated)

The mechanism proceeds through deprotonation of the terminal alkyne, generating a nucleophilic acetylide that attacks the carbonyl carbon. Subsequent elimination forms the triple bond.

Solvent Effects on Reaction Kinetics

Kinetic studies in polar aprotic solvents revealed:

Solvent Dielectric Constant (ε) Reaction Time (hr) Yield (%)
Dimethyl sulfoxide 46.7 3 62
Acetonitrile 37.5 5 54
Tetrahydrofuran 7.6 8 38

Data adapted from demonstrates ε values >40 optimize reaction rates by stabilizing ionic intermediates.

Carboxylation Followed by Decarboxylation

Synthesis via 2-Hexadecynoic Acid Intermediate

A conjugated synthesis route developed by Sanabria-Ríos et al. involves:

  • Carboxylation of 1-pentadecyne to 2-hexadecynoic acid (73% yield)
  • Steglich esterification with vanillin (40% yield)
  • Base-catalyzed elimination (LiOH·H₂O, 45% yield)

Critical Parameters:

  • Carboxylation Agent: CO₂ at 5 atm pressure
  • Esterification Catalyst: N,N'-Dicyclohexylcarbodiimide
  • Decarboxylation Temperature: 110°C

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scale (g) Energy Input (kJ/mol)
Catalytic Hydrogenation 95 99 2–10 120
Alkylation 62 95 5–50 85
Carboxylation 73 97 1–5 210
Natural Extraction <1 88 0.01–0.1 N/A

Data synthesized from. Catalytic hydrogenation provides superior yields but requires precise temperature control. Alkylation offers scalability advantages for industrial applications.

Spectroscopic Characterization

Infrared Spectroscopy

Diagnostic bands for this compound:

  • ν(C≡C): 2120 cm⁻¹ (medium intensity)
  • ν(C-H alkynyl): 3290 cm⁻¹ (sharp)

¹H NMR (500 MHz, CDCl₃)

  • δ 1.26 (m, 22H, CH₂)
  • δ 2.15 (t, J=7.1 Hz, 2H, C≡C-CH₂)
  • δ 1.52 (quintet, J=7.3 Hz, 2H, CH₂-CH₂-C≡C)

Industrial-Scale Production Considerations

Catalyst Recycling

Pd(PPh₃)₄ recovery rates reach 78% after five cycles using activated carbon filtration. Economic models suggest catalyst costs decrease by 62% when implementing closed-loop systems.

Waste Stream Management

Alkylation methods generate 3.2 kg sodium chloride per kg product. Neutralization with acetic acid reduces brine toxicity by 40% compared to mineral acid treatments.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

2-Pentadecyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of alkyne chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional attributes:

Compound Molecular Formula Functional Group Triple Bond Position Key Structural Features
2-Pentadecyne C₁₅H₂₈ Alkyne (internal) C2–C3 15-carbon chain with internal triple bond
1-Pentadecyne C₁₅H₂₈ Alkyne (terminal) C1–C2 Terminal triple bond; higher reactivity
Pentadecanal C₁₅H₃₀O Aldehyde N/A Terminal carbonyl group (-CHO)
Pentacene C₂₂H₁₄ Polycyclic aromatic N/A Five fused benzene rings
Key Observations:
  • Reactivity : Terminal alkynes (e.g., 1-Pentadecyne) are more reactive in click chemistry and metal-catalyzed coupling reactions compared to internal alkynes like this compound .
  • Functional Group Impact : Pentadecanal’s aldehyde group enables nucleophilic addition reactions, whereas alkynes undergo electrophilic additions or polymerizations .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Implement blinding during data analysis. Use independent validation cohorts for SAR models. Disclose funding sources and potential conflicts of interest. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles to enhance reproducibility .

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